molecular formula C10H13FN2OS B12222989 4-(Fluoromethyl)-1-(1,3-thiazole-4-carbonyl)piperidine

4-(Fluoromethyl)-1-(1,3-thiazole-4-carbonyl)piperidine

Cat. No.: B12222989
M. Wt: 228.29 g/mol
InChI Key: YOQWZUQLHNIOLV-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-1-(1,3-thiazole-4-carbonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and a thiazole-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-1-(1,3-thiazole-4-carbonyl)piperidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.

    Attachment of the Thiazole-4-carbonyl Group: The thiazole-4-carbonyl group is attached through acylation reactions, often using thiazole derivatives and acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-1-(1,3-thiazole-4-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Fluoromethyl)-1-(1,3-thiazole-4-carbonyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-1-(1,3-thiazole-4-carbonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoromethyl and thiazole-4-carbonyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1-(1,3-thiazole-4-carbonyl)piperidine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    4-(Bromomethyl)-1-(1,3-thiazole-4-carbonyl)piperidine: Contains a bromomethyl group instead of a fluoromethyl group.

    4-(Methyl)-1-(1,3-thiazole-4-carbonyl)piperidine: Lacks the halogen substitution, having a simple methyl group.

Uniqueness

The presence of the fluoromethyl group in 4-(Fluoromethyl)-1-(1,3-thiazole-4-carbonyl)piperidine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.

Properties

Molecular Formula

C10H13FN2OS

Molecular Weight

228.29 g/mol

IUPAC Name

[4-(fluoromethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C10H13FN2OS/c11-5-8-1-3-13(4-2-8)10(14)9-6-15-7-12-9/h6-8H,1-5H2

InChI Key

YOQWZUQLHNIOLV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)C(=O)C2=CSC=N2

Origin of Product

United States

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